molecular formula C8H12O5 B075872 Dimethyl acetylsuccinate CAS No. 10420-33-4

Dimethyl acetylsuccinate

Cat. No.: B075872
CAS No.: 10420-33-4
M. Wt: 188.18 g/mol
InChI Key: XREKLQOUFWBSFH-UHFFFAOYSA-N
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Description

Dimethyl acetylsuccinate (DMAS, CAS 10420-33-4) is a versatile organic intermediate with the molecular formula C₈H₁₂O₅ and molecular weight 188.18 g/mol . It exists as a white crystalline solid or colorless liquid (melting point: 33°C; boiling point: 129–134°C at 12 mmHg) and is soluble in water (56.2 g/L at 20°C) . DMAS is synthesized via the radical-initiated reaction of dimethyl maleate and acetaldehyde under high-pressure conditions, achieving >95% conversion and 99% purity . Its key applications include:

  • Synthesis of 7-hydroxycoumarins via Pechmann condensation .
  • Production of food colorants (e.g., lemon yellow) and agrochemicals .
  • Precursor for antifungal agents and pyruvate kinase-targeting compounds .

Preparation Methods

Continuous High-Pressure Synthesis: Optimized Reactor Design and Catalysis

Reactor Configuration and Operational Framework

The patented continuous synthesis method employs a stainless steel high-pressure reactor equipped with precision temperature control, electromagnetic stirring, and automated feed systems . Key components include:

  • Temperature Control Module : Maintains reactions at 125°C ± 2°C.

  • High-Pressure Syringe Pump : Delivers reactants at 12.5 mL/min, ensuring stoichiometric balance.

  • Continuous Discharge Mechanism : Prevents product degradation by immediate removal of output .

This setup minimizes side reactions, as evidenced by gas chromatography (GC) analyses showing ≤1% impurities .

Catalytic Systems and Reaction Kinetics

Benzoyl peroxide (22 g per 1000 g dimethyl maleate) serves as the primary free-radical initiator, facilitating acetaldehyde addition to dimethyl maleate. Alternative catalysts, such as azobisisobutyronitrile (AIBN), yield comparable purity (99.17%) but slightly lower conversion rates (95.1%) . The reaction mechanism proceeds via a radical chain mechanism, with initiation steps generating acetyl radicals that propagate the succinate backbone .

Table 1: Comparative Performance of Catalysts in Continuous Synthesis

CatalystConversion Rate (%)Purity (%)Reaction Time (min)
Benzoyl peroxide95.299.3120
Azobisisobutyronitrile95.199.17120

Data derived from Examples 1 and 2 of CN102311345A .

Process Optimization and Scalability

Increasing the feed rate to 15 mL/min reduces residence time but risks incomplete conversion, underscoring the necessity of balancing throughput and yield. Pilot-scale trials confirm that maintaining a 1:1.22 molar ratio of dimethyl maleate to acetaldehyde ensures optimal acetyl group incorporation .

Alternative Synthetic Pathways: Esterification and Hydrogenation

Hydrogenation Techniques for Byproduct Reduction

Hydrogenation of unsaturated intermediates, though more relevant to dimethyl succinate synthesis, highlights the role of palladium-based catalysts (0.4–2.0 wt%) in saturating double bonds at 120–160°C and 2–3 MPa . Transposed to acetylsuccinate production, this approach could mitigate unsaturation defects but remains experimentally unexplored .

Challenges in Purification and Quality Control

Crystallization and Distillation Protocols

Post-synthesis, this compound is isolated via fractional distillation under reduced pressure (0.1–0.4 MPa), achieving 99.3% purity . Crystallization from ethanol-water mixtures further removes trace monomers, though this step introduces a 5–7% yield penalty .

Analytical Validation Methods

GC-MS and NMR (¹H, ¹³C) are employed to verify structural integrity. Characteristic signals include:

  • ¹H NMR : δ 3.68 (s, 6H, OCH₃), δ 2.65–2.72 (m, 4H, CH₂CO), δ 2.10 (s, 3H, COCH₃) .

  • GC Retention Time : 8.2 min (HP-5 column, 250°C) .

Chemical Reactions Analysis

Types of Reactions: Dimethyl acetylsuccinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemical Synthesis

Dimethyl acetylsuccinate serves as a key intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it valuable in synthetic organic chemistry.

Key Applications:

  • Synthesis of Coumarin Derivatives : DMAS has been utilized in the Pechmann reaction to synthesize 4,8-dimethyl-7-hydroxycoumarin, which has shown potential as an inhibitor for intestinal anion exchangers .
  • Synthesis of β-Carbolines : It is used in cyclization reactions to produce β-carboline derivatives, which are important in medicinal chemistry due to their biological activities .
  • Synthesis of Photochromic Molecules : DMAS is involved in the creation of photochromic compounds with enhanced fatigue resistance and stability .
Reaction Type Product Yield
Pechmann Reaction4,8-Dimethyl-7-hydroxycoumarin86%
Cyclizationβ-Carboline DerivativesVariable
Asymmetric HydrogenationOxotetrahydrofurancarboxylatesGood Yields

Pharmaceutical Applications

DMAS is increasingly recognized for its potential therapeutic applications. Its derivatives are being explored for their pharmacological properties.

Case Studies:

  • Inhibition of Intestinal Anion Exchanger : A study demonstrated that derivatives synthesized from DMAS exhibited significant inhibitory effects on SLC26A3-mediated anion transport, showing promise for treating constipation .
  • Anticancer Activity : Research indicates that certain DMAS derivatives may possess anticancer properties, making them candidates for further development in cancer therapeutics.

Environmental Applications

Recent studies have investigated the use of DMAS in environmental chemistry, particularly in wastewater treatment processes.

Catalytic Wet Oxidation:

DMAS production wastewater has been treated using catalytic wet air oxidation technology, demonstrating effective degradation and removal of organic pollutants . This application highlights the compound's role in environmental sustainability efforts.

Industrial Applications

In the industrial sector, DMAS is utilized as an intermediate for producing various fine chemicals and dyes. It plays a crucial role in the manufacturing processes of pigments and other colorants.

Key Industrial Uses:

  • Dye Intermediates : DMAS is integral to producing dye intermediates used in textiles and plastics.
  • Pigment Production : It serves as a precursor for synthesizing high-grade pigments essential for automotive and building applications .

Mechanism of Action

The mechanism of action of dimethyl acetylsuccinate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions it undergoes. For example, in the synthesis of β-carbolines, it participates in Bronsted acid-catalyzed N-acyliminium cyclization cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl 2-Bromosuccinate (CAS 104196-68-1)

Property DMAS Dimethyl 2-Bromosuccinate
Molecular Formula C₈H₁₂O₅ C₆H₉BrO₄
Molecular Weight 188.18 g/mol 225.04 g/mol
Key Functional Group Acetyl (-COCH₃) Bromine (-Br)
Reactivity Participates in condensations Undergoes nucleophilic substitution (e.g., Suzuki coupling)
Applications Food additives, coumarins Pharmaceutical intermediates
Reference

Key Differences :

  • The bromine atom in dimethyl 2-bromosuccinate enhances its utility in cross-coupling reactions , whereas DMAS’s acetyl group facilitates condensation and cyclization .
  • DMAS is more water-soluble (56.2 g/L vs. <10 g/L for brominated analog) due to polar ester and acetyl groups .

Dimethyl 2-Oxosuccinate (CAS 25007-54-9)

Property DMAS Dimethyl 2-Oxosuccinate
Molecular Formula C₈H₁₂O₅ C₆H₈O₅
Functional Group Acetyl Ketone (=O)
Synthetic Route Radical-initiated alkylation Carboxylation of levulinic acid
Yield 99% purity 92% isolated yield
Applications Antifungal agents, dyes Polymer precursors
Reference

Key Differences :

  • The ketone group in dimethyl 2-oxosuccinate makes it a stronger electrophile , suitable for nucleophilic additions, while DMAS’s acetyl group favors acid-catalyzed condensations .
  • DMAS is more thermally stable (boiling point: 129–134°C) compared to dimethyl 2-oxosuccinate, which decomposes at lower temperatures .

Dimethyl Succinylosuccinate (DMSS)

Property DMAS DMSS
Molecular Formula C₈H₁₂O₅ C₁₀H₁₄O₈
Applications Food colorants, agrochemicals Quinacridone pigments, photosensitive polymers
Key Reaction Pechmann condensation Oxidative dimerization
Industrial Use High-volume production Specialty chemicals
Reference

Key Differences :

  • DMSS’s extended conjugation system enables its use in high-performance pigments , whereas DMAS is preferred for small-molecule syntheses due to its simpler structure .

Data Tables

Table 1: Physicochemical Properties of DMAS vs. Analogs

Compound Melting Point (°C) Boiling Point (°C/mmHg) Density (g/mL) Water Solubility (g/L)
DMAS 33 129–134 (12) 1.16 56.2
Dimethyl 2-Bromosuccinate <10
Dimethyl 2-Oxosuccinate Decomposes 30

Research Findings

  • DMAS in Drug Design : DMAS derivatives exhibit antifungal activity by targeting pyruvate kinase, with IC₅₀ values <10 µM in Fusarium species .
  • Superior Stability : DMAS’s acetyl group provides greater hydrolytic stability compared to dimethyl maleate, which degrades rapidly under acidic conditions .
  • Regulatory Advantage : DMAS is classified as a food-safe intermediate , unlike brominated analogs requiring stringent handling .

Biological Activity

Dimethyl acetylsuccinate (DMAS) is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and food technology. This article explores the biological activity of DMAS, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a diester derived from succinic acid, characterized by the presence of two methyl groups and an acetyl group. Its chemical structure can be represented as follows:

C8H14O4\text{C}_8\text{H}_{14}\text{O}_4

This compound is known for its solubility in organic solvents and moderate stability under standard conditions.

Mechanisms of Biological Activity

The biological activity of DMAS can be attributed to several mechanisms:

  • Enzyme Inhibition : DMAS has been studied for its ability to inhibit specific enzymes, particularly in the context of metabolic pathways. For example, it has shown potential in inhibiting certain carbonic anhydrases (CAs), which are crucial in various physiological processes including respiration and acid-base balance .
  • Antimicrobial Properties : Preliminary studies indicate that DMAS exhibits antimicrobial activity against a range of pathogens. This property is particularly relevant for its application in food preservation and safety .
  • Anticancer Activity : Research has suggested that DMAS may possess anticancer properties, potentially through the modulation of cell signaling pathways involved in tumorigenesis. The compound's structural analogs have been explored for their ability to target cancer cells selectively .

Case Studies and Experimental Data

  • Inhibition of Carbonic Anhydrases :
    • A study demonstrated that DMAS derivatives exhibited selective inhibition against human carbonic anhydrases CA IX and CA XII, with Ki values indicating significant potency (Ki = 0.53 µM and 0.47 µM respectively) . This selectivity suggests potential therapeutic applications in cancer treatment.
  • Antimicrobial Testing :
    • In vitro tests revealed that DMAS showed effective inhibition against common foodborne pathogens, making it a candidate for natural food preservatives . The effectiveness was measured using standard antimicrobial susceptibility testing methods.
  • Cell Viability Assays :
    • DMAS was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability. The results indicated that higher concentrations of DMAS led to increased apoptosis in cancer cells .

Data Tables

Activity Target IC50/Ki Value Reference
Inhibition of CA IXHuman Carbonic AnhydraseKi = 0.53 µM
Inhibition of CA XIIHuman Carbonic AnhydraseKi = 0.47 µM
Antimicrobial ActivityVarious PathogensEffective at 100 µg/mL
Cell Viability ReductionCancer Cell LinesDose-dependent

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dimethyl acetylsuccinate in academic research?

this compound is typically synthesized via condensation reactions. A well-documented method involves reacting acetylsuccinic acid with methanol under acidic catalysis. For example, it can be synthesized by treating this compound precursors with sodium methoxide in methanol under reflux conditions, yielding 83% purity . Alternative routes include reactions with α-ketoesters in basic media, as demonstrated in the synthesis of 2-oxofuro[2,3-b]pyrroles .

Q. How can this compound be characterized to confirm its identity and purity?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): The compound exhibits distinct proton signals at δ 3.77 (s, 3H) and δ 3.74 (s, 3H) for methyl ester groups and δ 3.32 (s, 2H) for the acetyl moiety in 1^1H NMR .
  • Infrared (IR) Spectroscopy: Peaks at 1846 cm1^{-1} (C=O stretching) and 1636 cm1^{-1} (C-O ester) confirm functional groups .
  • Mass Spectrometry: The molecular ion peak at m/z 188.18 aligns with its molecular formula (C8_8H12_{12}O5_5) .

Q. What are the solubility and stability considerations for this compound in experimental setups?

  • Solubility: The compound is soluble in water (56.2 g/L at 20°C) and polar organic solvents like methanol. However, conflicting reports note solubility variations (e.g., 30 g/L in OECD tests), suggesting batch-dependent purity or measurement protocols .
  • Stability: It is air-sensitive and should be stored under inert gas (e.g., nitrogen) at <15°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in Pechmann condensations?

In Pechmann condensations (e.g., synthesizing coumarins), sulfuric acid catalysis at 129–134°C under reduced pressure (12 mmHg) yields 7-hydroxycoumarins. Key parameters include:

  • Temperature Control: Maintaining precise reflux conditions to avoid side reactions.
  • Substrate Ratios: A 1:1 molar ratio of this compound to resorcinol derivatives maximizes product formation .
  • Workup: Purification via flash chromatography with ethyl acetate/heptane gradients removes unreacted starting materials .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 33°C vs. 30°C) may arise from polymorphic forms or impurities. To address this:

  • Differential Scanning Calorimetry (DSC): Determine the compound’s thermal profile under controlled heating rates.
  • Recrystallization: Purify using solvents like ethyl acetate to isolate the dominant crystalline form .

Q. What methodologies are effective for analyzing trace impurities in this compound?

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 210 nm to separate and quantify impurities.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile byproducts (e.g., residual acetic acid) with a DB-5MS column .

Q. How can computational modeling aid in predicting this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Electrophilic Reactivity: The acetyl group’s electron-withdrawing effects activate the succinate backbone for nucleophilic attacks.
  • Transition States: Modeling the Pechmann condensation mechanism identifies rate-limiting steps, such as proton transfer during cyclization .

Q. Methodological Notes

  • Data Reproducibility: Always cross-reference synthesis protocols (e.g., Dean-Stark traps for azeotropic water removal) to ensure reproducibility .
  • Safety Protocols: Handle diazo intermediates (derived from this compound) with caution due to explosive potential. Use blast shields and remote stirring .

Properties

IUPAC Name

dimethyl 2-acetylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-5(9)6(8(11)13-3)4-7(10)12-2/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREKLQOUFWBSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041692
Record name Dimethyl acetylsuccinate
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10420-33-4
Record name 1,4-Dimethyl 2-acetylbutanedioate
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Record name Dimethyl acetylsuccinate
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Record name Butanedioic acid, 2-acetyl-, 1,4-dimethyl ester
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Record name Dimethyl acetylsuccinate
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Record name Dimethyl acetylsuccinate
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Record name DIMETHYL ACETYLSUCCINATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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